(2R,3R,4R,5R)-5-(hydroxymethyl)-2-(6-methoxy-9H-purin-9-yl)-3-methyltetrahydrofuran-3,4-diol
Description
(2R,3R,4R,5R)-5-(hydroxymethyl)-2-(6-methoxy-9H-purin-9-yl)-3-methyltetrahydrofuran-3,4-diol is a synthetic purine nucleoside analog characterized by a methoxy group at position 6 of the purine base and a methyl substitution at position 3 of the tetrahydrofuran (THF) ring. The stereochemistry (2R,3R,4R,5R) ensures proper spatial orientation for receptor binding, while the hydroxymethyl group at position 5 contributes to solubility and hydrogen-bonding interactions. This compound is structurally related to adenosine but differs in key substituents, which may modulate adenosine receptor (AR) selectivity, metabolic stability, and pharmacokinetics .
Properties
IUPAC Name |
(2R,3R,4R,5R)-5-(hydroxymethyl)-2-(6-methoxypurin-9-yl)-3-methyloxolane-3,4-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O5/c1-12(19)8(18)6(3-17)21-11(12)16-5-15-7-9(16)13-4-14-10(7)20-2/h4-6,8,11,17-19H,3H2,1-2H3/t6-,8-,11-,12-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFOYSXHOPVYGPB-YUTYNTIBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(OC1N2C=NC3=C2N=CN=C3OC)CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1([C@@H]([C@H](O[C@H]1N2C=NC3=C2N=CN=C3OC)CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2R,3R,4R,5R)-5-(hydroxymethyl)-2-(6-methoxy-9H-purin-9-yl)-3-methyltetrahydrofuran-3,4-diol is a tetrahydrofuran derivative that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a hydroxymethyl group and a methoxy-substituted purine moiety. Its molecular formula is , with a molecular weight of approximately 295.31 g/mol. The stereochemistry of the molecule is crucial for its biological activity.
Antiviral Properties
Recent studies suggest that this compound exhibits antiviral activity, particularly against RNA viruses. The mechanism appears to involve the inhibition of viral replication by interfering with nucleic acid synthesis. For instance, a study demonstrated that it could inhibit the replication of the influenza virus in vitro by targeting the viral polymerase complex .
Antitumor Activity
In vitro assays have shown that this compound can induce apoptosis in various cancer cell lines. The compound activates apoptotic pathways through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors. A notable case study involved its application in breast cancer cell lines, where it significantly reduced cell viability and induced cell cycle arrest at the G1 phase .
Immunomodulatory Effects
The compound has been observed to modulate immune responses by enhancing cytokine production in macrophages. This immunomodulatory effect suggests potential applications in treating autoimmune diseases or enhancing vaccine efficacy. In animal models, treatment with this compound led to increased levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), indicating an activated immune response .
The biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets:
- Nucleic Acid Interference : By mimicking natural nucleosides, it can inhibit viral polymerases.
- Apoptosis Induction : Activation of caspases and modulation of Bcl-2 family proteins contribute to its antitumor effects.
- Cytokine Modulation : Enhances the production of key cytokines involved in immune signaling.
Case Studies
Scientific Research Applications
Medicinal Chemistry
Antiviral Properties
Research indicates that derivatives of purine compounds exhibit significant antiviral activity. Specifically, compounds similar to (2R,3R,4R,5R)-5-(hydroxymethyl)-2-(6-methoxy-9H-purin-9-yl)-3-methyltetrahydrofuran-3,4-diol have been investigated for their efficacy against viral infections such as HIV and hepatitis C. The structural modifications in the purine base enhance binding affinity to viral enzymes, potentially leading to effective antiviral agents .
Anticancer Activity
Studies have shown that purine derivatives can inhibit cancer cell proliferation. The incorporation of hydroxymethyl and methoxy groups in the structure of this compound may enhance its interaction with DNA or RNA polymerases, disrupting nucleic acid synthesis in cancer cells. This mechanism has been a focal point for developing novel chemotherapeutic agents .
Biochemical Research
Enzyme Inhibition
The compound's structural features suggest potential as an enzyme inhibitor. Research has indicated that similar tetrahydrofuran derivatives can inhibit key enzymes involved in nucleotide metabolism. This inhibition could have implications in metabolic disorders and cancer treatment by altering nucleotide availability .
Nucleotide Analog Studies
As a purine analog, this compound can be used in studies aimed at understanding nucleotide metabolism and the role of nucleotides in cellular processes. Its unique structure allows researchers to explore how modifications affect biological activity and enzyme interactions .
Pharmacology
Drug Development
The structural characteristics of this compound make it a candidate for drug development. Its potential as an antiviral and anticancer agent positions it within the pharmaceutical industry’s focus on developing targeted therapies with fewer side effects compared to traditional treatments .
Case Studies
Comparison with Similar Compounds
Key Observations:
Bulky substituents like (R)-1-phenylpropylamino (YZG-330) improve A1 AR selectivity by occupying hydrophobic receptor pockets .
THF Ring Modifications :
- The 3-methyl group in the target compound introduces steric hindrance, which may stabilize the sugar puckering (C3'-endo conformation) and enhance metabolic stability compared to unmethylated analogs .
Pharmacological and Biochemical Comparisons
Receptor Binding Affinity
- A2A AR: Hydroxyethylamino derivatives (e.g., ) demonstrate higher A2A selectivity, likely due to polar interactions with extracellular receptor domains.
- A3 AR : Halogenated analogs (Cladribine, Clofarabine) show negligible A3 activity, suggesting methoxy substitution in the target compound may confer partial A3 agonism .
Metabolic Stability
- The 3-methyl group in the target compound reduces susceptibility to phosphorylase enzymes compared to non-methylated analogs (e.g., Clofarabine) .
- Acetylated derivatives (e.g., ) exhibit prolonged half-lives due to ester protection of hydroxyl groups, whereas the target compound’s free hydroxyls may require prodrug strategies .
Key Challenges:
- The target compound’s 3-methyl group requires stereoselective synthesis to avoid diastereomer formation.
- Methoxylation at position 6 may compete with hydroxylation under radical conditions, necessitating controlled reaction environments .
Q & A
Q. What are the recommended methods for synthesizing (2R,3R,4R,5R)-5-(hydroxymethyl)-2-(6-methoxy-9H-purin-9-yl)-3-methyltetrahydrofuran-3,4-diol?
- Methodological Answer : Synthesis typically involves stereoselective glycosylation between a protected ribose derivative and a modified purine base. For example, describes a similar synthesis for a brominated analog using a Mitsunobu reaction or nucleophilic substitution under anhydrous conditions. Key steps include:
- Protection of hydroxyl groups on the tetrahydrofuran ring to prevent undesired side reactions.
- Coupling with 6-methoxy-purine using Pd-catalyzed cross-coupling or enzymatic methods.
- Deprotection and purification via HPLC or column chromatography.
Characterization should include -NMR (e.g., 270–400 MHz in DMSO-) to confirm stereochemistry and purity .
Q. How can the stereochemical integrity of the compound be confirmed during synthesis?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : Compare coupling constants (e.g., -values for H-2' and H-3') to established data for stereoisomers. shows distinct splitting patterns (e.g., δ 5.47 ppm for H-1' with ) in DMSO-.
- X-ray crystallography : Resolve absolute configuration, as demonstrated for related purine derivatives in .
- Polarimetry : Monitor optical rotation to ensure enantiomeric purity .
Q. What are the key stability considerations for this compound under different storage conditions?
- Methodological Answer : Stability is influenced by:
- Temperature : Store at -10°C in an inert atmosphere (e.g., argon) to prevent oxidation or hydrolysis ().
- Moisture : Use desiccants and anhydrous solvents during handling, as the hydroxymethyl group is prone to hydrolysis.
- Light : Protect from UV exposure to avoid photodegradation of the purine moiety.
Regular stability testing via HPLC is recommended to monitor degradation products .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported NMR spectral data for structurally similar analogs?
- Methodological Answer : Discrepancies may arise from:
- Solvent effects : Compare spectra in deuterated solvents (e.g., DMSO- vs. CDCl), as chemical shifts vary with polarity ( shows δ 3.46–3.74 ppm for H-5' in DMSO-).
- Impurities or diastereomers : Use 2D NMR (e.g., COSY, HSQC) to distinguish overlapping signals.
- Dynamic effects : Variable-temperature NMR can reveal conformational flexibility in the tetrahydrofuran ring.
Cross-validate with mass spectrometry (e.g., ESI-MS) to confirm molecular integrity .
Q. What strategies are effective in elucidating the structure-activity relationship (SAR) of this compound’s methoxy and methyl substituents?
- Methodological Answer : Design analogs with systematic substitutions:
- Methoxy group : Replace with -Cl, -F, or -NH (see for fluoro analogs) to assess electronic effects on purine binding.
- Methyl group : Synthesize derivatives with bulkier alkyl groups (e.g., -CHCH) to study steric hindrance.
Test biological activity (e.g., enzyme inhibition, receptor binding) and correlate with computational models (e.g., docking studies). highlights similar approaches for triazolo-pyrimidine derivatives .
Q. How to design experiments to assess the compound’s reactivity under varying pH conditions?
- Methodological Answer : Conduct pH-dependent kinetic studies :
- Acidic/basic hydrolysis : Monitor degradation at pH 2–12 using HPLC or LC-MS. The methoxy group may stabilize the purine ring under acidic conditions, while the hydroxymethyl group is susceptible to base-catalyzed oxidation.
- Reactivity with nucleophiles : Test interactions with thiols or amines (e.g., glutathione) to predict metabolic pathways.
- Temperature control : Use a water bath or calorimeter to measure activation energy.
Reference and for baseline stability data under neutral conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
